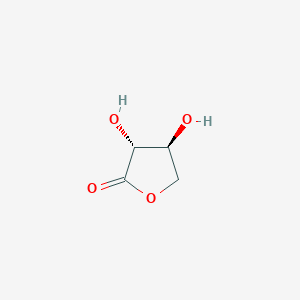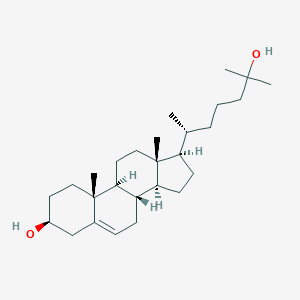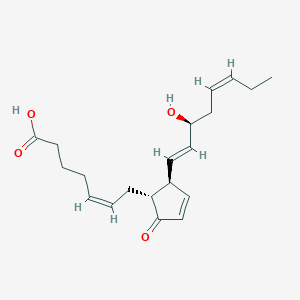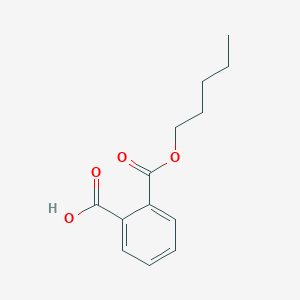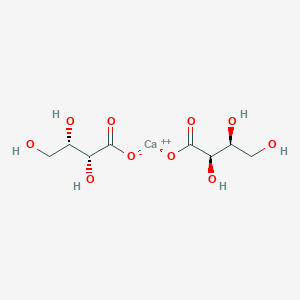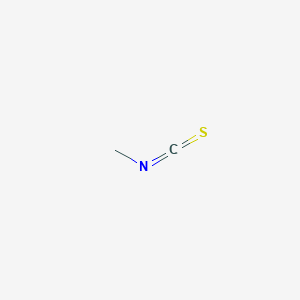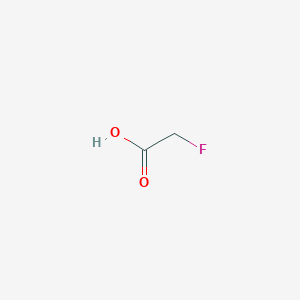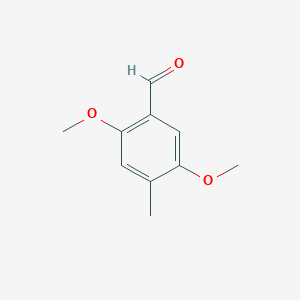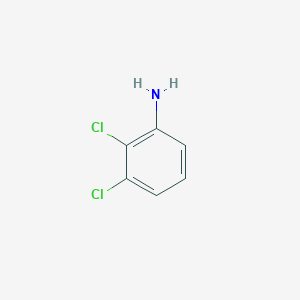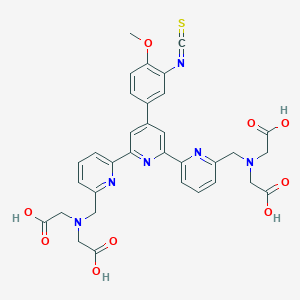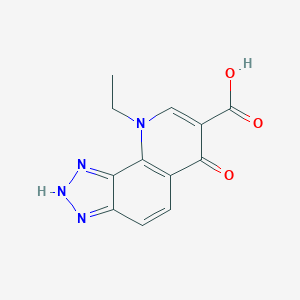
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid, also known as ETDQ, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid is not fully understood, but studies have shown that it works by inhibiting various cellular pathways that are involved in cancer growth and proliferation. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has been shown to inhibit the expression of various oncogenes, as well as the activity of various enzymes that are involved in cancer cell growth.
Biochemical And Physiological Effects
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has been shown to have various biochemical and physiological effects. Studies have shown that 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid can induce apoptosis in cancer cells by activating various apoptotic pathways. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has also been shown to inhibit angiogenesis by inhibiting the expression of various angiogenic factors. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has also been shown to have antimicrobial effects, with promising results against various bacterial and fungal strains.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid is its potential as an anticancer and antimicrobial agent. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has also been shown to have low toxicity in vitro, making it a promising candidate for further development. However, one of the main limitations of 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid. One area of research is the development of more efficient synthesis methods for 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid. Another area of research is the development of more effective delivery methods for 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid, such as nanoparticle-based drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid, as well as its potential applications in various fields.
Synthesis Methods
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid can be synthesized through a multistep process that involves the reaction of 2-aminobenzophenone with ethyl acetoacetate, followed by the reaction of the resulting compound with hydrazine hydrate. The final step involves the reaction of the resulting compound with maleic acid to yield 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid.
Scientific Research Applications
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has been the focus of scientific research due to its potential applications in various fields. One of the main areas of research has been its potential as an anticancer agent. Studies have shown that 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has also been studied for its potential as an antimicrobial agent, with promising results against various bacterial and fungal strains.
properties
CAS RN |
145548-82-9 |
|---|---|
Product Name |
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid |
Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
9-ethyl-6-oxo-2H-triazolo[4,5-h]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C12H10N4O3/c1-2-16-5-7(12(18)19)11(17)6-3-4-8-9(10(6)16)14-15-13-8/h3-5H,2H2,1H3,(H,18,19)(H,13,14,15) |
InChI Key |
ZLSMOIFEDNNGSC-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=C1C3=NNN=C3C=C2)C(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C3=NNN=C3C=C2)C(=O)O |
synonyms |
4-ethyl-4,7-dihydro-1(2)-R-1(2)H-triazolo(4,5-h)quinolin-7-one-6-carboxylic acid 4-ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid EDTQCA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



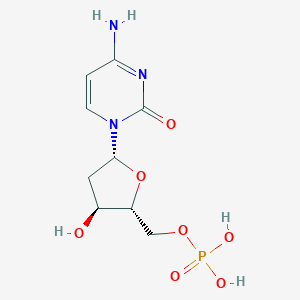
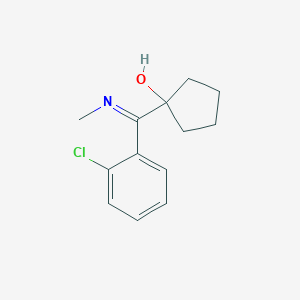
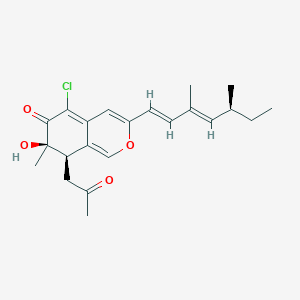
![[(3E,9E)-16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B127946.png)
